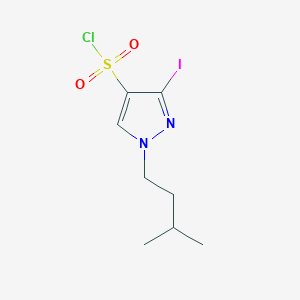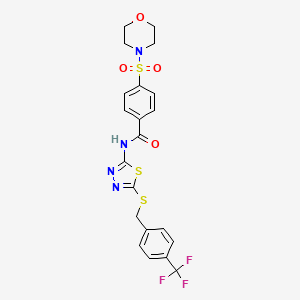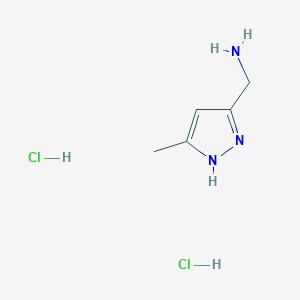
5-(Aminomethyl)-3-methylpyrazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-3-methylpyrazole dihydrochloride (5-AM3MPD) is a chemical compound used in a variety of scientific research applications. It is a colorless, water-soluble solid, with an empirical formula of C5H9N2O2Cl2 and a molecular weight of 188.04 g/mol. 5-AM3MPD is a derivative of pyrazole, a five-membered ring of nitrogen and carbon atoms, and is often used in laboratory experiments as a substrate for enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Molecular Vibrations
A study by Szabó et al. (2001) focused on the tautomerism and molecular vibrations of a similar compound, 4-acetyl-3(5)-amino-5(3)-methylpyrazole. Quantum chemical calculations and vibrational spectroscopy were employed to investigate its structure and molecular vibrations. The analysis revealed a predominance of the 5-amino-3-methyl form in the tautomeric equilibrium, with intramolecular hydrogen bonding significantly stabilizing this form. This study provides insights into the structural characteristics and stability of related pyrazole compounds, which can be relevant for designing new materials and molecules with specific properties (Szabó, Češljević, & Kovács, 2001).
Corrosion Inhibition
Research by Yadav et al. (2016) explored the use of pyranopyrazole derivatives, closely related to 5-(Aminomethyl)-3-methylpyrazole, as corrosion inhibitors for mild steel in HCl solution. The study demonstrated that these compounds are effective corrosion inhibitors, with inhibition efficiency increasing with concentration. The findings suggest potential applications of similar compounds in protecting metals against corrosion, particularly in acidic environments (Yadav, Gope, Kumari, & Yadav, 2016).
Synthetic Chemistry
Lipson et al. (2008) examined the reactions of α-aminoazoles, including 5-amino-3-methylpyrazole, with (2E)-3-phenylacryloyl chloride. This study highlights the compound's role in synthetic chemistry, particularly in the formation of heterocyclic systems. The research offers insights into the reactivity and potential applications of 5-(Aminomethyl)-3-methylpyrazole dihydrochloride in synthesizing novel organic compounds (Lipson, Karnozhitskaya, Shishkina, Shishkin, & Turov, 2008).
Antibacterial Activity
A multicomponent synthesis study by Frolova et al. (2011) discovered novel heterocyclic compounds, including 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, which demonstrated notable antibacterial activities. This study suggests that derivatives of 5-(Aminomethyl)-3-methylpyrazole can serve as the basis for developing new antibacterial agents, showcasing the compound's potential in medicinal chemistry (Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011).
Coordination Chemistry
Research by Schuitema et al. (2002) on [Cu2(5-aminomethyl-3-methylpyrazole)2Cl4] revealed the synthesis, optical and magnetic properties, and crystal structure of a dinuclear chloro-bridged copper(II) compound. This study highlights the potential of 5-(Aminomethyl)-3-methylpyrazole derivatives in coordination chemistry, particularly in developing materials with specific magnetic properties (Schuitema, Stassen, Driessen, & Reedijk, 2002).
Eigenschaften
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-2-5(3-6)8-7-4;;/h2H,3,6H2,1H3,(H,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCNAYPZCHTJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-methylpyrazole dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)
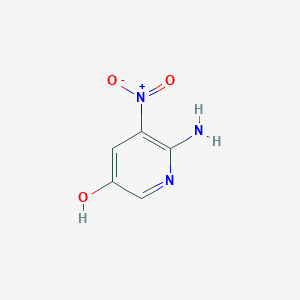

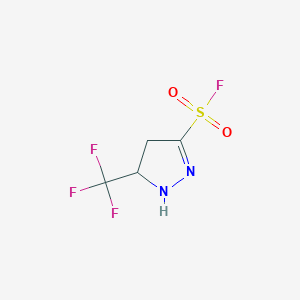
![methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide](/img/structure/B2774863.png)
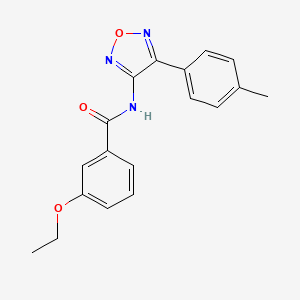
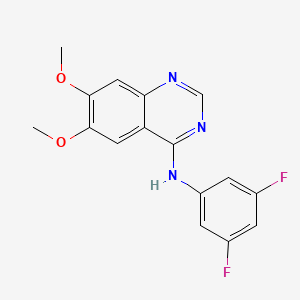

![5-[(4-Chlorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)
![1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2774870.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole-2-thiol](/img/structure/B2774872.png)
